molecular formula C17H20N2O2 B2898819 1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol CAS No. 301160-68-9

1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol

Cat. No.: B2898819
CAS No.: 301160-68-9
M. Wt: 284.359
InChI Key: QZUDLONPOLSENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol is a complex organic compound that features a carbazole moiety linked to a hydroxyethylamino-propanol chain. Compounds containing carbazole structures are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Carbazole Derivative: Starting with carbazole, various functional groups can be introduced through electrophilic substitution reactions.

    Alkylation: The carbazole derivative can be alkylated with a suitable alkyl halide to introduce the propanol chain.

    Amination: The hydroxyethylamino group can be introduced through nucleophilic substitution reactions using appropriate amines and alcohols.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound, known for its electronic properties and use in organic electronics.

    1-Carbazol-9-yl-3-(2-hydroxyethyl)-propan-2-ol: A similar compound lacking the amino group, with different chemical reactivity and applications.

    1-Carbazol-9-yl-3-(2-aminoethyl)-propan-2-ol: Another related compound with distinct properties due to the presence of an amino group.

Uniqueness

1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol is unique due to the combination of its carbazole core and the hydroxyethylamino-propanol chain, which imparts specific chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Biological Activity

1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol, often referred to as a carbazole derivative, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Density1.09 g/cm³
Boiling Point272.2 °C
CAS Number91324-13-9

The compound features a carbazole moiety linked to a hydroxyethylamino-propanol chain, which contributes to its unique biological properties and potential therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, affecting metabolic pathways and signal transduction processes .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Its potential role in neuroprotection has been explored, particularly in the context of neurodegenerative diseases.
  • Anticancer Properties : There is emerging evidence supporting its efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study 1: Acetylcholinesterase Inhibition

A study investigated the acetylcholinesterase inhibitory activity of similar carbazole derivatives, revealing that modifications in the structure significantly influenced their potency. The findings suggest that this compound could be explored as a lead compound for developing Alzheimer's disease therapeutics due to its potential to enhance cholinergic transmission .

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, derivatives of carbazole were assessed for their ability to inhibit SARS-CoV-2 main protease. The results indicated that certain structural modifications could enhance binding affinity and inhibition efficiency against viral replication pathways . This positions the compound as a candidate for further antiviral drug development.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit key enzymes involved in various metabolic pathways. For instance, docking studies have shown favorable interactions with target proteins associated with inflammation and cancer progression .

ADMET Analysis

An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis conducted on related compounds indicated promising pharmacokinetic properties. These findings suggest that modifications leading to increased blood-brain barrier permeability could enhance therapeutic efficacy while minimizing systemic toxicity .

Properties

IUPAC Name

1-carbazol-9-yl-3-(2-hydroxyethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-10-9-18-11-13(21)12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13,18,20-21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDLONPOLSENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.